Chlor Cyclizine-d4 Hydrochloride

Description

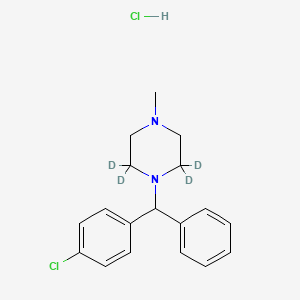

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-2,2,6,6-tetradeuterio-4-methylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2.ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;/h2-10,18H,11-14H2,1H3;1H/i13D2,14D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIJLVMSKDXAQN-MMJSDMDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(CC(N1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])C)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Characterization of Chlor Cyclizine D4 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation in Piperazine (B1678402) Derivatives

The introduction of deuterium into piperazine rings can be accomplished through several synthetic strategies. These methods range from direct hydrogen-deuterium exchange on the piperazine scaffold to the construction of the ring from deuterated precursors.

One common approach is catalytic hydrogen isotope exchange (HIE) . This method involves exposing a piperazine derivative to a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst like palladium, platinum, or rhodium. juniperpublishers.comsnnu.edu.cn The catalyst facilitates the reversible breaking of C-H bonds and their replacement with C-D bonds. Temperature, pressure, and catalyst choice are critical parameters for controlling the extent and location of deuteration. juniperpublishers.com For instance, certain iridium catalysts are known to facilitate ortho-C-H deuteration in the presence of a directing group. snnu.edu.cn

Another strategy involves the reduction of pyridine (B92270) or pyrazine (B50134) precursors using deuterated reducing agents. The catalytic reduction of pyridines with deuterium gas (D₂) can yield deuterated piperidines, a related heterocyclic structure. d-nb.info Similarly, deuterated piperazines can be synthesized via the reduction of pyrazines or by using deuterated sources like deuterated ammonium (B1175870) formate (B1220265). d-nb.info

Late-stage functionalization offers an atom-economical approach, eliminating the need for multi-step synthesis involving deuterated building blocks. snnu.edu.cnnih.gov Photochemical methods, for example, can enable aromatic HIE by utilizing photoexcitation in a deuterated solvent like deuterated hexafluoroisopropanol (HFIP-d1), allowing for deuterium incorporation at positions that may be inaccessible through traditional means. nih.gov For piperazine derivatives specifically, building the molecule from pre-deuterated fragments is a highly effective strategy to ensure the precise location of the deuterium atoms. d-nb.infogoogle.com This could involve using a commercially available or custom-synthesized deuterated piperazine intermediate. bohrium.com

Synthetic Pathways and Precursor Compounds for Chlorcyclizine-d4 Hydrochloride

The synthesis of Chlorcyclizine-d4 Hydrochloride logically follows the established pathways for its non-deuterated counterpart, but incorporates a deuterated intermediate. The standard synthesis of chlorcyclizine (B1668710) involves the alkylation of N-methylpiperazine with a benzhydryl halide. google.comresearchgate.net

A plausible synthetic route for the d4 isotopologue would proceed as follows:

Synthesis of the Benzhydryl Halide Precursor: The synthesis begins with 4-chlorobenzophenone (B192759) or a related precursor. researchgate.net A common method involves the bromination of 4-chlorodiphenylmethane (B42959) using bromine to produce 1-(bromo(phenyl)methyl)-4-chlorobenzene. google.com

Alkylation with a Deuterated Piperazine: The key step for introducing the deuterium label is the reaction of the benzhydryl halide with a deuterated version of 1-methylpiperazine. Specifically, 1-methylpiperazine-d4 would be used, where the four hydrogen atoms on the two carbons of the piperazine ring adjacent to the non-methylated nitrogen are replaced by deuterium. This reaction yields the deuterated free base of chlorcyclizine. google.combohrium.com

Salt Formation: The final step is the treatment of the deuterated chlorcyclizine base with hydrochloric acid (HCl) to form the stable hydrochloride salt, Chlorcyclizine-d4 Hydrochloride.

The "d4" designation in the name "Chlor Cyclizine-d4 Hydrochloride" refers to the four deuterium atoms incorporated into the molecule. pharmaffiliates.com Based on common synthetic routes for labeled piperazine derivatives, these are typically located on the piperazine ring.

Table 1: Precursor Compounds for the Synthesis of Chlorcyclizine-d4 Hydrochloride

| Precursor Compound | Role in Synthesis |

| 4-Chlorodiphenylmethane | Starting material for the benzhydryl portion |

| Bromine | Reagent for halogenation |

| 1-(Bromo(phenyl)methyl)-4-chlorobenzene | Key electrophilic intermediate |

| 1-Methylpiperazine-d4 | Deuterated nucleophile, source of the d4-label |

| Hydrochloric Acid | Reagent for final salt formation |

Optimization of Deuteration and Scale-Up Considerations for Research

Optimizing the synthesis of deuterated compounds like Chlorcyclizine-d4 Hydrochloride is crucial for ensuring high isotopic enrichment and for producing sufficient quantities for research purposes. nih.gov

Optimization of Deuteration: The primary goal is to achieve high levels of deuterium incorporation at specific sites with minimal isotopic impurities. d-nb.info When using methods like HIE, extensive optimization of reaction conditions—including catalyst type, solvent, temperature, and reaction time—is necessary. snnu.edu.cn The choice of deuterium source is also a significant factor; while deuterium gas (D₂) can be effective, heavy water (D₂O) is often a more cost-effective and readily available alternative for large-scale work. juniperpublishers.com For syntheses involving deuterated building blocks, the optimization challenge lies in the efficient preparation of the labeled precursor, such as 1-methylpiperazine-d4, with high isotopic purity.

Electrochemical methods are emerging as a scalable and general approach for reductive deuteration, using D₂O as the deuterium source. bohrium.com Such methods can sometimes be implemented in flow-chemistry setups, allowing for continuous production and potentially simplifying scale-up. bohrium.com The safety and handling of reagents, especially on a larger scale, must be carefully managed. Furthermore, purification of the final deuterated compound must be robust and scalable to ensure the removal of any non-deuterated or partially deuterated side products.

Spectroscopic and Chromatographic Characterization of Isotopic Purity and Compound Identity

Confirming the identity, chemical purity, and isotopic purity of Chlorcyclizine-d4 Hydrochloride requires a combination of spectroscopic and chromatographic techniques. nih.gov

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and for determining the location and extent of deuteration.

¹H NMR: In a highly deuterated sample, the proton signals corresponding to the deuterated positions will be absent or significantly diminished. This provides a direct indication of successful deuterium incorporation. sigmaaldrich.com

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals. The chemical shifts in ²H NMR are very similar to those in ¹H NMR, making spectral interpretation straightforward. sigmaaldrich.comnih.gov It is particularly useful for verifying the positions of the deuterium labels.

¹³C NMR: Deuterium substitution causes a characteristic isotopic shift in the signals of adjacent carbon atoms. This effect can be used to quantify the degree of isotope labeling at specific molecular sites. nih.gov

Table 2: Representative Spectroscopic Data for Characterization

| Technique | Expected Observation for Chlorcyclizine-d4 Hydrochloride | Purpose |

| ¹H NMR | Disappearance or significant reduction of signals for piperazine ring protons. | Confirm deuterium incorporation at target sites. |

| ²H NMR | Signals appear at chemical shifts corresponding to the deuterated piperazine positions. | Directly detect and confirm the location of deuterium. |

| ¹³C NMR | Isotopic shifts observed for carbons in the deuterated piperazine ring. | Verify structure and quantify site-specific deuteration. nih.gov |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of the deuterated compound (C₁₈H₁₈D₄Cl₂N₂). pharmaffiliates.com | Confirm molecular weight and overall isotopic enrichment. |

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of the final compound. nih.gov An optimized HPLC method is used to separate the target compound from any starting materials, reagents, or side products from the synthesis. almacgroup.com By coupling HPLC with MS (LC-MS) or other detectors, both the purity and identity of the compound can be confirmed in a single analysis. For complex samples, multi-step chromatographic purification may be necessary to ensure the high purity required for analytical standards. rsc.orgrsc.org

Advanced Analytical Applications of Chlor Cyclizine D4 Hydrochloride

Development and Validation of Bioanalytical Methods Utilizing Chlorcyclizine-d4 Hydrochloride as an Internal Standard

The use of stable isotope-labeled internal standards, such as Chlorcyclizine-d4 Hydrochloride, is a cornerstone of modern bioanalysis. biopharmaservices.comresearchgate.net These standards are indispensable for correcting variations that can occur during sample preparation, extraction, and analysis, thereby ensuring the reliability of the obtained data. biopharmaservices.comresearchgate.net The ideal internal standard possesses chemical and physical properties nearly identical to the analyte of interest, a criterion that deuterated analogs like Chlorcyclizine-d4 Hydrochloride fulfill. bioanalysis-zone.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Quantitative Analysis

LC-MS/MS has emerged as a powerful and widely adopted technique for the quantitative determination of analytes in biological matrices due to its high sensitivity and selectivity. biopharmaservices.comresearchgate.net The development of a robust LC-MS/MS method involves the optimization of several parameters, including chromatographic conditions (e.g., mobile phase composition, column type, flow rate) and mass spectrometric settings. jchps.com

In this context, Chlorcyclizine-d4 Hydrochloride is introduced at a constant concentration to all samples, including calibration standards and quality control samples. biopharmaservices.com During analysis, the analyte (Chlorcyclizine) and the internal standard (Chlorcyclizine-d4 Hydrochloride) are monitored simultaneously using multiple reaction monitoring (MRM). rjptonline.org The ratio of the peak area of the analyte to that of the internal standard is then used to construct a calibration curve and quantify the analyte in unknown samples. oup.com This ratiometric approach effectively compensates for fluctuations in instrument response and matrix effects, which can suppress or enhance the analyte signal. researchgate.netchromatographyonline.com

The development of such methods is guided by international regulatory guidelines, which stipulate rigorous validation procedures to ensure the method's performance. rjptonline.orgnih.gov A well-developed LC-MS/MS method using a deuterated internal standard can achieve high accuracy and precision over a wide linear range. nih.govnih.gov For instance, a method for another analyte using a deuterated standard demonstrated linearity from 5 to 2500 ng/mL with excellent accuracy and precision. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters

| Parameter | Typical Condition |

|---|---|

| Chromatographic Column | C18 reverse-phase |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Chlorcyclizine-d4 Hydrochloride |

High-Performance Liquid Chromatography (HPLC) Method Development with Deuterated Analogs

While LC-MS/MS is often the preferred method, HPLC with other detectors, such as UV or electrochemical detectors, is also utilized in bioanalysis. core.ac.ukacs.org The incorporation of a deuterated internal standard like Chlorcyclizine-d4 Hydrochloride in HPLC methods follows a similar principle to that in LC-MS/MS, aiming to improve the accuracy and precision of quantification. nih.gov

A key consideration in HPLC method development is achieving adequate separation between the analyte and the deuterated internal standard, as well as from any potential interfering components in the matrix. chromatographyonline.com Although the physicochemical properties of an analyte and its deuterated analog are very similar, slight differences in retention times can sometimes be observed, an effect known as the "isotope effect". chromatographyonline.comresearchgate.net This separation, however, does not typically interfere with the analysis and can even be beneficial in some cases. researchgate.net

The development of an HPLC method involves a systematic approach to select the appropriate column, mobile phase, and detector settings to ensure the method is sensitive, selective, and robust. jetir.org For instance, a study on cyclizine (B1669395) and its metabolite, norcyclizine, utilized an HPLC method with electrochemical detection and employed chlorcyclizine (B1668710) as an internal standard to achieve a limit of quantitation of 1 µg/L in serum and urine. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment of Deuterated Compounds

High-resolution NMR can distinguish between deuterated and non-deuterated sites within a molecule, providing confirmation of the isotopic enrichment. rsc.org Furthermore, ¹H NMR can be used to detect the presence of any residual non-deuterated analyte or other impurities in the internal standard, which is critical as impurities can compromise the accuracy of the quantitative analysis. nih.gov The integration of NMR signals allows for the quantification of the purity of the deuterated compound. ijpsonline.com For example, a strategy combining high-resolution mass spectrometry and NMR has been proposed for the comprehensive evaluation of the isotopic enrichment and structural integrity of various deuterated compounds. rsc.org

Analytical Method Validation Parameters in Accordance with Research Guidelines

The validation of a bioanalytical method is a formal process that demonstrates that the method is reliable and reproducible for its intended use. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. unite.it The use of a deuterated internal standard like Chlorcyclizine-d4 Hydrochloride is highly recommended by these agencies to ensure the highest quality data. nih.govresearchgate.net

Evaluation of Linearity and Calibration Range for Deuterated Standards

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear. researchgate.net

To determine linearity, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. oup.com A linear regression analysis is then applied to the data. researchgate.net A successful validation requires that the correlation coefficient (r²) is typically greater than 0.99. jchps.compopulation-protection.eu

The calibration range is established using a series of calibration standards. For example, a method for an analyte was validated over a linear range of 5–10,000 ng/ml with a correlation coefficient greater than 0.9993. jchps.com The acceptance criteria for the accuracy of the back-calculated concentrations of the calibration standards are typically within ±15% of the nominal value, except for the LLOQ, where it is ±20%. unite.it

Table 2: Compound Names

| Compound Name |

|---|

| Acetonitrile |

| Ammonium formate |

| Atovaquone-D4 |

| Buclizine |

| Busulfan |

| Capecitabine |

| Captopril |

| Cetirizine |

| Chlorcyclizine |

| Chlorcyclizine-d4 Hydrochloride |

| Clozapine |

| Cyclizine |

| Desloratadine |

| Desmethoxyrapamycin |

| Deuterium (B1214612) |

| Diclofenac |

| Dopamine |

| Eplerenone-d3 |

| Ethylmorphine |

| Fexofenadine |

| Fluconazole |

| Flunarizine |

| Gabapentin |

| Glycoursodiol |

| Homoserine lactone |

| Hydroxyzine |

| Imatinib |

| Lorazepam |

| Meclizine |

| Methanol |

| Norcyclizine |

| Nordeoxycholic acid |

| Noroxycodone |

| Olmesartan |

| Oxybutynin-d5 |

| Oxycodone-D3 |

| Oxymorphone |

| Paracetamol |

| Phenytoin |

| Propafenone-d7 |

| Pseudoephedrine |

| Sildenafil |

| Sirolimus |

| Tamsulosin-d4 |

| Tauroursodiol |

| Tolbutamide |

| Trimethoprim |

| Ursodiol-D5 |

| Valsartan |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The use of Chlorcyclizine-d4 Hydrochloride as an internal standard is instrumental in accurately determining the limits of detection (LOD) and quantification (LOQ) for analytical methods targeting chlorcyclizine. The LOD is defined as the lowest concentration of an analyte that can be reliably detected above the background noise, typically at a signal-to-noise (S/N) ratio of 3:1. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, often established at an S/N ratio of 10:1.

In practice, a series of calibration standards at decreasing concentrations are analyzed alongside a fixed concentration of Chlorcyclizine-d4 Hydrochloride. The response ratio of the analyte to the internal standard is used to construct the calibration curve. This approach minimizes variability and enhances the sensitivity of the assay.

Research has established LOD and LOQ values for piperazine (B1678402) antihistamines, including chlorcyclizine, using various sensitive analytical techniques. For instance, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) has demonstrated high sensitivity. acs.org While specific studies detailing the LOD and LOQ using Chlorcyclizine-d4 Hydrochloride are proprietary to the developing laboratories, the expected values are in the low nanomolar (nmol L⁻¹) to nanogram per milliliter (ng/mL) range, reflecting the high sensitivity of modern analytical instrumentation.

Table 1: Representative LOD and LOQ for Piperazine Antihistamines using HPLC-ECD This table illustrates typical detection and quantification limits for related compounds, demonstrating the sensitivity of the analytical methods in which a deuterated standard like Chlorcyclizine-d4 Hydrochloride would be employed.

| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|

| Cyclizine | 3.8 nmol L⁻¹ | 12.7 nmol L⁻¹ (calculated) |

| Chlorcyclizine | 6.0 nmol L⁻¹ | 20.0 nmol L⁻¹ (calculated) |

| Cetirizine | 28 nmol L⁻¹ | 93.3 nmol L⁻¹ (calculated) |

| Meclizine | 24 nmol L⁻¹ | 80.0 nmol L⁻¹ (calculated) |

(Data sourced from a study using HPLC-ECD, where LOQ is estimated as 3.33 times the LOD based on standard S/N ratios). acs.org

Precision and Accuracy Studies of Analytical Procedures

Precision and accuracy are fundamental criteria for validating an analytical method.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD).

Accuracy is the closeness of the mean test results obtained by the method to the true value. It is often expressed as the percent relative error (%RE).

Chlorcyclizine-d4 Hydrochloride is essential for achieving high precision and accuracy in quantitative methods. By acting as an internal standard, it corrects for variations in sample injection volume, extraction efficiency, and instrument response. Validation studies for such methods involve analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision) and on different days (inter-day precision).

Table 2: Illustrative Intra-Day and Inter-Day Precision and Accuracy Data for an LC-MS/MS Assay This table represents typical validation data for a bioanalytical method. The use of a deuterated internal standard like Chlorcyclizine-d4 Hydrochloride is standard practice to achieve such levels of precision and accuracy.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%RE) | Precision (%RSD) |

|---|---|---|---|---|

| Intra-Day (n=5) | ||||

| Low | 50 | 50.9 | +1.8% | 3.1% |

| Medium | 500 | 495.5 | -0.9% | 1.5% |

| High | 8000 | 7848 | -1.9% | 0.5% |

| Inter-Day (n=15) | ||||

| Low | 50 | 51.1 | +2.2% | 4.2% |

| Medium | 500 | 498.0 | -0.4% | 2.8% |

| High | 8000 | 7920 | -1.0% | 1.9% |

(Data modeled after typical bioanalytical method validation results where deuterated internal standards are used). toxicology.org

Application in Impurity Profiling and Quantification of Related Substances

Impurity profiling is the identification and quantification of all potential impurities present in a drug substance or finished drug product. researchgate.net These impurities can be process-related (from the synthesis) or degradation products that form during storage. Chlorcyclizine-d4 Hydrochloride plays a vital role in the accurate quantification of these related substances.

Identification and Quantification of Degradation Products and Synthetic Impurities using Deuterated Markers

Deuterated internal standards are indispensable for the accurate quantification of impurities, especially when a synthesized standard for each impurity is not available. The stable isotope-labeled internal standard co-elutes with the target analyte but is distinguished by its mass in the MS detector. For impurities, its consistent signal allows for reliable quantification of the structurally similar compounds, assuming a similar ionization response.

A known degradation product of chlorcyclizine is 1-(4-chlorobenzhydryl)piperazine, also known as norchlorcyclizine. nih.gov In a quantitative analysis, Chlorcyclizine-d4 Hydrochloride would be added to the sample. The ratio of the mass spectrometry signal of norchlorcyclizine to the signal of Chlorcyclizine-d4 Hydrochloride allows for its precise measurement, even at trace levels.

Furthermore, introducing deuterium into molecules can be used to study metabolic pathways and degradation, as deuteration can sometimes alter the rate of metabolic processes, providing insight into the stability of different parts of the molecule. nih.gov

Development of Stability-Indicating Analytical Methods for Chlorcyclizine

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. chromatographyonline.com These methods must be able to separate and quantify the intact drug from its potential degradation products, thus demonstrating the stability of the formulation. chromatographyonline.com

The development of a SIAM for chlorcyclizine involves subjecting the drug to forced degradation under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.net The goal is to generate potential degradation products. A robust chromatographic method, typically HPLC, is then developed to resolve the main chlorcyclizine peak from all generated degradation product peaks. chromatographyonline.com

Chlorcyclizine-d4 Hydrochloride is used as the internal standard in the LC-MS method coupled to this separation. Its presence ensures that the quantification of the parent drug, and any degradation products for which it is used as a surrogate standard, is accurate and unaffected by the sample matrix, which may become complex after forced degradation. This allows for an accurate mass balance calculation, ensuring that a decrease in the parent drug concentration is accompanied by a corresponding increase in degradation products. chromatographyonline.com A rapid and specific liquid chromatographic method has been developed for the quantitation of chlorcyclizine hydrochloride and its degradation product, underscoring the importance of such analytical techniques. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (R)-norchlorcyclizine |

| 1-(4-chlorobenzhydryl)piperazine |

| 1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide |

| 2,6-dimethoxybenzoic acid |

| Alprazolam-D5 |

| Bestatin hydrochloride |

| Buclizine |

| Cetirizine |

| Cetirizine-d8 |

| Chlorcyclizine |

| Chlorcyclizine-d4 Hydrochloride |

| Chlorpheniramine maleate |

| Codeine-d3 |

| Curculigoside |

| Cyclizine |

| Desloratadine |

| Dextromethorphan hydrobromide |

| Diazepam-d5 |

| Diclofenac |

| Dihydralazine |

| Diphenhydramine hydrochloride |

| Domperidone |

| Domperidone maleate |

| Dopamine hydrochloride |

| Emodin |

| Estradiol-17-acetate |

| Fexofenadine |

| Fexofenadine hydrochloride |

| Flunarizine |

| Hydrochlorothiazide |

| Hydrocodone-d3 |

| Hydromorphone-d3 |

| Hydroxyzine-d4 |

| L-Cysteine hydrochloride monohydrate |

| Lorazepam-D4 |

| Mebeverine |

| Meclizine |

| Meclizine hydrochloride |

| Metamizol |

| Methyldopa |

| Montelukast Sodium |

| Morphine-d3 |

| N-methylpiperazine |

| Norchlorcyclizine |

| Nordiazepam-D5 |

| Norgestrel |

| Olanzapine |

| Orphenadrine citrate |

| Oxazepam |

| Oxazepam-D5 |

| Paracetamol |

| (phenylmethyl)hydrazine |

| Propranolol hydrochloride |

| Pseudophedrine hydrochloride |

| Pyridoxine hydrochloride |

| Remdesivir |

| Temazepam-D5 |

Preclinical and Mechanistic Investigations Involving Chlor Cyclizine D4 Hydrochloride

In Vitro Metabolic Pathway Elucidation using Deuterated Chlorcyclizine (B1668710) Analogs

Stable isotope tracing is a critical technology for studying the molecular mechanisms by which compounds are metabolized. nih.gov By using deuterated analogs like Chlorcyclizine-d4 Hydrochloride, researchers can effectively trace the metabolic fate of the parent compound through various in vitro systems. nih.govnih.gov

Identification of Phase I and Phase II Metabolites through Isotope Tracing

Isotope tracing with Chlorcyclizine-d4 Hydrochloride facilitates the identification of metabolites formed during Phase I and Phase II metabolism. The deuterium (B1214612) label serves as a unique mass signature, allowing for the clear distinction between the parent compound and its metabolites using techniques like mass spectrometry. nih.govnih.gov

Phase I reactions often involve oxidation, reduction, and hydrolysis. For chlorcyclizine, a key Phase I metabolic pathway is N-demethylation, resulting in the formation of nor-chlorcyclizine. nih.govnih.gov Another identified pathway involves the formation of chlorcyclizine N-oxide. nih.gov

Phase II metabolism typically involves conjugation reactions, such as glucuronidation, which increases the water solubility of the compound to facilitate its excretion. N+-glucuronidation is a known pathway for drugs with a tertiary amine group, like chlorcyclizine. nih.gov The use of deuterated tracers helps in unequivocally identifying these conjugated metabolites in complex biological matrices. nih.gov

Enzymatic Reaction Kinetics and Isotope Effects in Biotransformation Processes

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed due to the heavier mass of deuterium. nih.govfrontiersin.org This effect is particularly useful in studying the rate-limiting steps of enzymatic reactions involved in biotransformation. plos.orgpsu.edu

For instance, in the N-demethylation of chlorcyclizine, a significant KIE would suggest that the cleavage of the carbon-deuterium bond on the methyl group is a rate-determining step in the reaction catalyzed by cytochrome P450 enzymes. nih.govplos.org Similarly, observing a KIE in N-glucuronidation would provide insights into the mechanism of UDP-glucuronosyltransferase (UGT) enzymes. nih.gov By comparing the reaction rates of Chlorcyclizine-d4 Hydrochloride with its non-deuterated counterpart, researchers can quantify the KIE and gain a deeper understanding of the enzymatic mechanisms. frontiersin.orgpsu.edu The introduction of deuterium in the side chain of certain chlorcyclizine derivatives has been shown to slightly improve their metabolic half-life in rat microsomal stability assays. acs.org

Comparative Metabolic Studies Across Preclinical Biological Systems

The metabolic profile of a drug can vary significantly across different biological systems and species. iupac.orgnih.gov Therefore, it is crucial to conduct comparative metabolic studies using various preclinical models, such as liver microsomes and cell lines from different species (e.g., human, mouse, rat). nih.govnih.gov

Chlorcyclizine and its primary metabolite, nor-chlorcyclizine, have demonstrated long half-lives when incubated with human and mouse liver microsomes. nih.gov Specifically, in human microsomes, the half-life for both compounds exceeded 100 minutes. nih.gov Studies using rat liver microsomes have also been employed to evaluate the metabolic stability of chlorcyclizine derivatives. acs.org Cell lines, such as the human hepatoma cell line Huh7.5.1, are also utilized to assess metabolism and potential cytotoxicity. nih.govoup.com

By using Chlorcyclizine-d4 Hydrochloride in these different systems, researchers can identify species-specific metabolic pathways and differences in enzyme kinetics. This comparative approach is essential for extrapolating preclinical data to predict human metabolism and pharmacokinetics more accurately. iupac.orgnih.gov

In Vivo Pharmacokinetic Analysis in Preclinical Animal Models Utilizing Deuterated Tracers

Deuterated tracers like Chlorcyclizine-d4 Hydrochloride are instrumental in conducting in vivo pharmacokinetic studies in animal models. nih.govcdnetwork.org These studies provide critical information on how a drug is absorbed, distributed throughout the body, and ultimately eliminated. nih.govnih.gov

Absorption, Distribution, and Excretion (ADE) Studies in Animal Models

ADE studies are fundamental to understanding the in vivo behavior of a drug candidate. cdnetwork.orgnih.gov The use of Chlorcyclizine-d4 Hydrochloride allows for the precise tracking of the drug and its metabolites from the site of administration to various tissues and its eventual excretion from the body. nih.govcdnetwork.org

In mouse models, chlorcyclizine has shown preferential distribution to the liver. nih.govnih.gov Following a single intraperitoneal dose, drug concentrations in the plasma, brain, and liver can be measured over time to determine its distribution profile. researchgate.net For example, the (S)-enantiomer of nor-chlorcyclizine demonstrated a higher liver distribution compared to its parent compound, (S)-chlorcyclizine. nih.gov Such studies are crucial for understanding tissue-specific accumulation and potential efficacy or toxicity. nih.govresearchgate.net

Table 1: Illustrative Pharmacokinetic Parameters of Chlorcyclizine Analogs in Mice

| Compound | Half-life in Liver (hours) | Liver/Plasma AUC Ratio |

| (S)-Chlorcyclizine | 1.99 | - |

| (S)-Nor-chlorcyclizine | 4.7 | 60.7 |

| Compound 30 (derivative) | 8.5 | 16 |

Note: Data is illustrative and compiled from findings in referenced studies. nih.govacs.org

Bioanalytical Quantification of Chlorcyclizine and its Metabolites in Preclinical Biological Matrices

Accurate quantification of a drug and its metabolites in biological matrices such as blood, plasma, and tissue is essential for pharmacokinetic analysis. ijsat.orgajprd.com Bioanalytical methods, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are developed and validated for this purpose. oup.comfrontiersin.org

The use of Chlorcyclizine-d4 Hydrochloride as an internal standard in these assays is a common practice. Because it has nearly identical chemical and physical properties to the non-deuterated analyte but a different mass, it can be used to correct for variability in sample preparation and analysis, thereby improving the accuracy and precision of the quantification. ijsat.orgajprd.com The concentrations of chlorcyclizine and its metabolites are typically determined in plasma and liver samples collected at various time points after drug administration. oup.comnih.gov This data is then used to calculate key pharmacokinetic parameters. oup.comnih.gov

Mechanistic Pharmacological Research of Chlorcyclizine and its Deuterated Analogs in Preclinical and In Vitro Systems

The pharmacological effects of chlorcyclizine and its deuterated analogs have been the subject of various preclinical and in vitro studies to elucidate their mechanisms of action and explore their therapeutic potential beyond their known antihistaminic properties.

Chlorcyclizine is a first-generation antihistamine, and its primary mechanism of action is as an antagonist of the histamine (B1213489) H1 receptor. Receptor binding assays have confirmed its high affinity for this receptor. However, like many first-generation antihistamines, chlorcyclizine is known to interact with other receptors, which may contribute to its broader pharmacological profile and side effects.

Histamine H1 Receptor: In vitro studies have demonstrated that chlorcyclizine binds to the H1 receptor with high affinity, competitively inhibiting the binding of histamine. This action is responsible for its antihistaminic effects.

Muscarinic Receptors: Chlorcyclizine has also been shown to have some affinity for muscarinic acetylcholine (B1216132) receptors, which can lead to anticholinergic side effects.

A summary of the receptor binding profile for chlorcyclizine is presented in the table below:

| Receptor | Action | Relative Affinity |

| Histamine H1 | Antagonist | High |

| Muscarinic Acetylcholine | Antagonist | Low to Moderate |

Recent preclinical research has uncovered a novel and potentially significant effect of chlorcyclizine on glycosaminoglycan (GAG) metabolism. GAGs are long, unbranched polysaccharides that are major components of the extracellular matrix. Abnormal accumulation of GAGs is a hallmark of a group of genetic disorders known as mucopolysaccharidoses (MPS).

In preclinical models of MPS, chlorcyclizine has been shown to reduce the intracellular storage of GAGs. The proposed mechanism involves the restoration of lysosomal function and the enhancement of GAG trafficking and degradation. Specifically, chlorcyclizine appears to promote the exit of stored GAGs from the lysosome, thereby alleviating the cellular pathology associated with these disorders. These findings suggest a potential for chlorcyclizine and its deuterated analog to be repurposed for the treatment of MPS. The enhanced metabolic stability of Chlorcyclizine-d4 Hydrochloride could offer an advantage in this context, potentially allowing for more consistent and sustained effects on GAG metabolism.

Beyond its effects on histamine receptors and GAG metabolism, exploratory in vitro and preclinical studies have investigated other potential biological activities of chlorcyclizine.

One area of significant interest is its antiviral activity. In vitro studies have demonstrated that chlorcyclizine can inhibit the replication of several viruses, including hepatitis C virus (HCV) and Ebola virus. The mechanism of its antiviral action against HCV is thought to involve the inhibition of the viral entry step. For the Ebola virus, chlorcyclizine has been shown to block a critical step in the viral entry process, preventing the virus from gaining access to the host cell cytoplasm.

Furthermore, some studies have suggested that chlorcyclizine may possess anticancer properties. In vitro experiments have shown that it can induce apoptosis and inhibit the proliferation of certain cancer cell lines. The exact mechanism for this activity is still under investigation but may be related to its effects on cellular signaling pathways.

The development of Chlorcyclizine-d4 Hydrochloride could be particularly relevant for these novel applications, as a more stable compound could lead to improved therapeutic efficacy in chronic conditions like viral infections or cancer.

A summary of the exploratory research findings is presented in the table below:

| Biological Activity | Model System | Key Findings |

| Antiviral (Hepatitis C) | In vitro (cell culture) | Inhibits viral entry |

| Antiviral (Ebola) | In vitro (cell culture) | Blocks viral entry |

| Anticancer | In vitro (cancer cell lines) | Induces apoptosis and inhibits proliferation |

Quality Control and Reference Standard Applications of Chlor Cyclizine D4 Hydrochloride

Utilization in Pharmaceutical Quality Control and Assurance of Chlorcyclizine (B1668710) Drug Products

The quality control (QC) and quality assurance (QA) of pharmaceutical products are paramount to ensuring patient safety and drug efficacy. Analytical testing is a cornerstone of this process, verifying the identity, purity, strength, and quality of the active pharmaceutical ingredient (API) and the finished drug product. In the analysis of Chlorcyclizine drug products, Chlorcyclizine-d4 Hydrochloride serves as an ideal internal standard, particularly in highly sensitive and specific chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govacs.orgcrimsonpublishers.com

An internal standard is a compound of known concentration added to all samples—calibrators, controls, and unknowns—prior to analysis. wuxiapptec.com Its purpose is to correct for the potential loss of the analyte during sample preparation and for variations in instrument response. crimsonpublishers.comwuxiapptec.com Because Chlorcyclizine-d4 Hydrochloride is chemically almost identical to the active ingredient, Chlorcyclizine, it behaves similarly during extraction, derivatization, and chromatographic separation. scispace.com However, due to the mass difference imparted by the four deuterium (B1214612) atoms, it can be distinguished from the non-labeled analyte by a mass spectrometer. nih.gov

This application is crucial for:

Accurate Quantification: By comparing the peak area or intensity of the analyte (Chlorcyclizine) to that of the internal standard (Chlorcyclizine-d4 Hydrochloride), analysts can calculate the precise concentration of the drug in the sample, compensating for variability. wuxiapptec.com

Impurity Profiling: Regulatory bodies like the International Council on Harmonisation (ICH) and the Food and Drug Administration (FDA) have stringent requirements for identifying and controlling impurities in drug substances and products. ijpsjournal.com Chlorcyclizine-d4 Hydrochloride can be used as an internal standard in methods designed to detect and quantify related substances and degradation products, ensuring the final product meets purity specifications. ijpsjournal.comlgcstandards.com

Method Robustness: The use of a SIL internal standard enhances the ruggedness and reliability of the analytical method, making it less susceptible to matrix effects—interferences from other components in the sample matrix. crimsonpublishers.comscispace.com

Role as a Certified Reference Material in Analytical Chemistry and Method Transfer

Chlorcyclizine-d4 Hydrochloride is available as a Certified Reference Material (CRM) from various pharmacopoeias and commercial suppliers of reference standards, such as LGC Standards. lgcstandards.comlgcstandards.com A CRM is a standard of the highest purity and quality, accompanied by a certificate that provides traceability and states the value of the certified property, its uncertainty, and the basis for the traceability. lgcstandards.combrammerstandard.com Many producers of such reference materials operate under internationally recognized quality standards like ISO 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). lgcstandards.comlgcstandards.comanalytichem.de

As a CRM, Chlorcyclizine-d4 Hydrochloride plays a vital role in:

Method Validation: Analytical methods must be rigorously validated to demonstrate they are fit for their intended purpose. europa.eu CRMs are essential for calibrating instruments and for assessing critical validation parameters such as accuracy, precision, and linearity.

Analytical Method Transfer: When an analytical method is transferred from one laboratory to another (e.g., from a development site to a manufacturing quality control lab), it is crucial to ensure the receiving laboratory can obtain comparable and reliable results. medfilesgroup.comamericanpharmaceuticalreview.comcontractpharma.com The process, often detailed in a method transfer protocol, frequently involves comparative testing where both labs analyze the same set of samples. medfilesgroup.com Using a CRM like Chlorcyclizine-d4 Hydrochloride as an internal standard in these analyses provides a stable reference point, helping to verify the successful transfer and qualification of the method at the new site. medfilesgroup.com

Ensuring Comparability: The use of a universally recognized CRM ensures that analytical results are consistent and comparable across different laboratories, instruments, and even countries. This is fundamental for global pharmaceutical manufacturing and regulatory acceptance.

Interactive Data Table 1: Example HPLC Conditions for Antihistamine Analysis This table outlines typical parameters for an HPLC method where a compound like Chlorcyclizine-d4 Hydrochloride could serve as an internal standard for the analysis of piperazine (B1678402) antihistamines.

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 75 mm, 3.5 µm) |

| Mobile Phase | 50 mM Phosphate Buffer (pH 3) / Methanol (45/55, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or Mass Spectrometry (MS) |

| Injection Volume | 20 µL |

| Internal Standard | Chlorcyclizine or a stable-isotope labeled analog acs.orgcore.ac.uk |

Implications for Analytical Methodologies in Abbreviated New Drug Applications (ANDA) Submissions

An Abbreviated New Drug Application (ANDA) is submitted to the FDA for the approval of a generic drug. A key requirement for an ANDA is to demonstrate that the generic product is bioequivalent to the innovator or reference listed drug. The analytical methods used to generate the data supporting an ANDA submission must be thoroughly validated to prove they are accurate, precise, and reliable.

The use of Chlorcyclizine-d4 Hydrochloride as a stable isotope-labeled internal standard has significant implications for the analytical methodologies supporting ANDA submissions for Chlorcyclizine drug products:

Bioequivalence Studies: In bioequivalence studies, which measure the rate and extent of absorption of a drug, LC-MS is the gold standard for analyzing drug concentrations in biological matrices like blood plasma. The use of a SIL internal standard like Chlorcyclizine-d4 Hydrochloride is considered best practice and is preferred by regulatory authorities because it provides the highest level of accuracy and precision, correcting for matrix effects and procedural variability inherent in complex biological samples. scispace.comnih.gov

Impurity and Degradant Analysis: ANDA submissions must include a comprehensive analysis of impurities and degradation products compared to the reference drug. High-sensitivity methods, often employing LC-MS with a SIL internal standard, are necessary to identify and quantify these impurities at very low levels (e.g., below 0.1%). ijpsjournal.com This ensures the impurity profile of the generic drug is equivalent to and as safe as the innovator product.

Regulatory Confidence: Employing a well-characterized, high-purity CRM like Chlorcyclizine-d4 Hydrochloride within a validated analytical method strengthens the quality and integrity of the data submitted in an ANDA. It demonstrates a commitment to robust scientific principles and adherence to regulatory expectations, facilitating a smoother review process.

Future Directions and Emerging Research Avenues for Deuterated Chlorcyclizine Analogs

Development of Novel Deuteration Strategies for Enhanced Isotopic Purity and Yield

The synthesis of deuterated compounds with high isotopic purity and in good yields is paramount for clinical development. d-nb.infonih.gov Impurities, including under- or mis-deuterated variants, can complicate analytical characterization and clinical outcomes. d-nb.info Future research for deuterated Chlorcyclizine (B1668710) analogs will likely focus on moving beyond traditional methods toward more precise and efficient strategies.

Late-stage functionalization, particularly through hydrogen isotope exchange (HIE), is a highly attractive approach as it allows for the introduction of deuterium (B1214612) into a complex molecule at a late step in the synthesis, which is both atom- and step-economical. snnu.edu.cnacs.org Research is ongoing to develop more selective and efficient catalysts, often based on metals like iridium, rhodium, or palladium, to direct the C-H deuteration to specific, metabolically vulnerable sites on the Chlorcyclizine scaffold. juniperpublishers.comsnnu.edu.cn

Another emerging area is the use of chemoenzymatic and microbial methods. rsc.org These techniques can offer exceptional regio- and stereoselectivity, producing deuterated building blocks or final compounds with very high isotopic purity (>95%-d). rsc.org For a molecule like Chlorcyclizine, which contains a piperazine (B1678402) ring—a common motif in FDA-approved drugs—developing deuterated piperidine (B6355638) or piperazine building blocks through these methods could streamline the synthesis of novel analogs. d-nb.infonih.gov

Table 1: Emerging Deuteration Strategies

| Strategy | Description | Key Advantages |

| Metal-Catalyzed HIE | Uses transition metal catalysts (e.g., Iridium, Palladium) to exchange hydrogen atoms with deuterium from a deuterium source (e.g., D₂O, D₂ gas) at specific C-H bonds. snnu.edu.cnacs.org | Enables late-stage deuteration, high regioselectivity possible with appropriate directing groups. snnu.edu.cn |

| Chemoenzymatic Synthesis | Employs isolated enzymes or engineered microorganisms to catalyze deuteration reactions, often using deuterated cofactors or solvents. rsc.org | High enantioselectivity and isotopic purity; can be performed under mild conditions. rsc.org |

| Deuterated Building Blocks | Involves synthesizing smaller, deuterated fragments (e.g., deuterated piperazine) which are then assembled into the final drug molecule. d-nb.infonih.gov | Provides precise control over the location and level of deuterium incorporation, ensuring high isotopic purity. nih.gov |

Integration with Advanced Spectrometric Techniques for Comprehensive Metabolic Profiling

A thorough understanding of a deuterated drug's metabolic fate is crucial. Advanced spectrometric techniques are indispensable for the comprehensive metabolic profiling of deuterated Chlorcyclizine analogs, allowing researchers to quantify the parent drug and its metabolites and understand how deuteration alters metabolic pathways.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for these studies. acs.orgacs.org High-Resolution Mass Spectrometry (HRMS) provides the accuracy to distinguish between compounds with very similar molecular weights, while Tandem Mass Spectrometry (MS/MS) offers structural information, enhancing the specificity of metabolite identification. researchgate.net These techniques are essential for quantifying any potential "metabolic switching," where blocking one metabolic pathway through deuteration might enhance activity in another. nih.gov

Beyond standard MS, other techniques are gaining traction. Molecular Rotational Resonance (MRR) spectroscopy is a highly sensitive method capable of distinguishing between different isotopologues (same molecule, different number of deuteriums) and isotopomers (same number of deuteriums, different positions), which is a significant challenge for conventional methods. nih.govnih.gov For in vivo studies, Deuterium Metabolic Imaging (DMI) is an emerging non-invasive technique. nih.govmdpi.com DMI uses magnetic resonance spectroscopy (MRS) to track the fate of deuterated substrates in the body in real-time, offering a dynamic view of metabolism within living systems. nih.govmdpi.com

Table 2: Advanced Spectrometric Techniques for Metabolic Profiling

| Technique | Application for Deuterated Analogs |

| LC-MS/MS | Quantitative analysis of the parent drug and its metabolites in biological samples (e.g., plasma, microsomes). acs.orgencyclopedia.pub |

| HRMS (e.g., Orbitrap) | Accurate mass measurement for unambiguous identification of metabolites and differentiation from isobaric interferences. researchgate.net |

| MRR Spectroscopy | Precise structural characterization, distinguishing between isotopomers and isotopologues to ensure isotopic purity. nih.govnih.gov |

| Deuterium Metabolic Imaging (DMI) | Non-invasive, in vivo visualization of metabolic pathways and rates, tracking the fate of the deuterated compound in real-time. nih.govmdpi.com |

Computational Chemistry and Modeling Approaches in Deuterated Drug Design and Metabolism Prediction

The effects of deuteration can be difficult to predict, as they depend on the specific enzyme, reaction, and position of the deuterium atom. juniperpublishers.comscispace.com Computational chemistry and in silico modeling are becoming increasingly vital tools to guide the rational design of deuterated drugs like Chlorcyclizine, helping to prioritize which analogs to synthesize and test.

These computational approaches can be broadly categorized into ligand-based, protein-based, and rule-based methods. nih.gov Models can predict the most likely sites of metabolism on a molecule (so-called "soft spots") by enzymes like cytochrome P450s. juniperpublishers.comnih.gov By identifying these spots on the Chlorcyclizine structure, chemists can strategically place deuterium atoms to slow down metabolism at those specific positions.

Furthermore, computational models can help predict the consequences of deuteration. For instance, they can help assess whether deuteration is likely to cause a significant kinetic isotope effect, leading to improved stability, or if it might trigger undesirable metabolic switching. scispace.comnih.gov While these models are not yet perfectly predictive, they serve as powerful screening tools to reduce the number of compounds that need to be synthesized and evaluated experimentally, thus saving significant time and resources in the drug development process. scispace.comnih.gov

Expansion of Preclinical Research Applications in Complex Disease Models and Pathways

While Chlorcyclizine is known as an antihistamine, it and its derivatives have been investigated for other therapeutic applications, such as in the treatment of Hepatitis C virus (HCV) infection. nih.govacs.org In these studies, deuteration was explored as a strategy to increase the metabolic half-life of the compounds. nih.gov The improved pharmacokinetic profiles afforded by deuteration open the door to exploring deuterated Chlorcyclizine analogs in other complex disease models where sustained drug exposure and a favorable safety profile are critical.

Deuterated drugs are being actively investigated in a wide range of diseases, including neurological disorders, cancer, and infectious diseases. acs.orgnih.govfrontiersin.org For example, deuterated compounds have been developed to reduce the formation of toxic metabolites or to maintain therapeutic drug concentrations with lower or less frequent dosing. scispace.comnih.gov A deuterated Chlorcyclizine analog, with its potentially longer half-life and altered metabolite profile, could be evaluated in preclinical models of chronic inflammatory conditions or other viral diseases where the parent compound has shown preliminary activity. This expansion into new therapeutic areas, backed by the enhanced properties of the deuterated structure, represents a significant avenue for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.